![molecular formula C9H19N B1349857 2,2,4,4-Tetramethyl-3-pentanone imine CAS No. 29097-52-7](/img/structure/B1349857.png)
2,2,4,4-Tetramethyl-3-pentanone imine
Overview
Description
2,2,4,4-Tetramethyl-3-pentanone imine, also known as TMPI, is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a sweet odor and is soluble in water and alcohol. TMPI is an important intermediate in organic synthesis and has been used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and other organic chemicals. It has also been used in the production of polymers, dyes, and other materials.
Scientific Research Applications
Organic Synthesis
“2,2,4,4-Tetramethyl-3-pentanone imine” is used in organic synthesis. It is a versatile reagent that can participate in various reactions to form new bonds and create complex molecules .
Preparation of Oxaziridines
This compound is used in the preparation of oxaziridines . Oxaziridines are three-membered heterocycles containing nitrogen and oxygen atoms. They are useful intermediates in organic synthesis, particularly in the oxidation of alkenes .
Synthesis of Alkoxylamines
“2,2,4,4-Tetramethyl-3-pentanone imine” is used in the synthesis of alkoxylamines . Alkoxylamines are valuable building blocks in organic synthesis and have applications in the pharmaceutical industry .
Material Science
In material science, “2,2,4,4-Tetramethyl-3-pentanone imine” can be used in the development of new materials. Its unique structure and properties can contribute to the design of advanced materials .
Thermodynamic Studies
The compound’s thermodynamic properties can be studied for various applications . Understanding these properties can provide insights into its behavior under different conditions .
Analytical Chemistry
“2,2,4,4-Tetramethyl-3-pentanone imine” can be used as a standard in analytical chemistry . It can help in the development of new analytical methods and in the calibration of instruments .
Mechanism of Action
Target of Action
2,2,4,4-Tetramethyl-3-pentanone imine is a catalytic reagent used in organic synthesis . Its primary targets are organic compounds such as tert-butyl chloride and ketones .
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it hydrolyzes tert-butyl chloride to produce tert-butanol and hydrogen chloride gas . It can also convert ketones to pivalonitrile .
Biochemical Pathways
Its ability to hydrolyze tert-butyl chloride and convert ketones suggests that it may influence pathways involving these compounds .
Pharmacokinetics
Its physical properties such as boiling point (78-80°c) and density (0809 g/mL at 25°C) suggest that it may have significant volatility and low water solubility .
Result of Action
The action of 2,2,4,4-Tetramethyl-3-pentanone imine results in the production of new compounds. For example, it can hydrolyze tert-butyl chloride to produce tert-butanol and hydrogen chloride gas . It can also convert ketones to pivalonitrile .
Action Environment
The action of 2,2,4,4-Tetramethyl-3-pentanone imine can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its reaction with tert-butyl chloride to produce tert-butanol and hydrogen chloride gas is likely to be influenced by the concentration of tert-butyl chloride present .
properties
IUPAC Name |
2,2,4,4-tetramethylpentan-3-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2,3)7(10)9(4,5)6/h10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMKYJMEMATQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=N)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373112 | |
Record name | 2,2,4,4-Tetramethyl-3-pentanone imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4-Tetramethyl-3-pentanone imine | |
CAS RN |
29097-52-7 | |
Record name | 2,2,4,4-Tetramethyl-3-pentanone imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,4-Tetramethyl-3-pentanone Imine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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